molecular formula C12H22O6 B056250 2-Hexenyl-beta-glucopyranoside CAS No. 117017-90-0

2-Hexenyl-beta-glucopyranoside

Cat. No.: B056250
CAS No.: 117017-90-0
M. Wt: 262.3 g/mol
InChI Key: GZDNGWOBFHUEOM-BLYUPUKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexenyl-beta-glucopyranoside (CAS 117017-90-0) is a natural alkene glucoside of significant interest in phytochemical and pharmacological research. This compound, with the molecular formula C 12 H 22 O 6 and a molecular weight of 262.3 g/mol, serves as a stable, non-volatile aroma precursor and defense metabolite in various plants . It has been isolated from traditional botanicals such as Dangshen (Codonopsis Radix) . Key Research Applications & Value: Plant Metabolism & Ecology: This compound is a key intermediate in the lipoxygenase (LOX) pathway, formed through the UDP-glycosyltransferase (UGT)-mediated glycosylation of green leaf volatiles (GLVs) like (Z)-3-hexen-1-ol . It allows plants to store volatile compounds in a stable, water-soluble form, which can be rapidly mobilized in response to mechanical damage or herbivore attack, making it a crucial subject for studying plant defense mechanisms and stress responses . Anticancer Research: Notably, the closely related isomer (Z)-3-hexenyl-β-D-glucopyranoside has demonstrated potent and selective cytotoxic activity against PANC-1 pancreatic carcinoma cells (IC 50 = 7.6 µM), with significantly less effect on other cancer cell lines and normal cells . Its mechanism involves inducing cellular apoptosis and S-phase cell cycle arrest , supported by the upregulation of pro-apoptotic genes (Casp3, Bax) and downregulation of the anti-apoptotic gene Bcl-2 . This highlights its potential as a lead compound for investigating novel cancer therapeutics. Natural Product Chemistry: As a documented constituent of traditional medicines, it is also a relevant standard for the phytochemical profiling and quality control of herbal extracts . ATTENTION: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117017-90-0

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1

InChI Key

GZDNGWOBFHUEOM-BLYUPUKHSA-N

SMILES

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

2-hexenyl-beta-D-glucopyranoside (E)
2-hexenyl-beta-glucopyranoside

Origin of Product

United States

Natural Occurrence and Ecological Distribution of 2 Hexenyl Beta Glucopyranoside

Organ-Specific Accumulation Patterns

Distribution in Leaves, Flowers, and Fruits

The accumulation of 2-Hexenyl-beta-glucopyranoside and related glycosides is not uniform throughout the plant, with concentrations varying between different organs such as leaves, flowers, and fruits.

Leaves: Leaves are a primary site for the biosynthesis and accumulation of these glycosides. Studies have consistently isolated (Z)-3-Hexenyl-β-D-glucopyranoside from the leaves of various plants, including Pertya glabrescens, Epimedium grandiflorum var. thunbergium, Celosia argentea, Thymus vulgaris, and Crataegus pinnatifida. clockss.orgresearchgate.net In tea plants (Camellia sinensis), these glycosides are quantified in both young and mature leaves, where they serve as aroma precursors. oup.comnih.gov

A significant aspect of its accumulation in leaves relates to plant-plant communication. Tomato plants, for instance, can absorb airborne (Z)-3-hexenol—a volatile compound released by neighboring damaged plants—and convert it into a defensive diglycoside, (Z)-3-hexenylvicianoside, which then accumulates in the leaves. nih.govpnas.org This process demonstrates that leaf accumulation can be both endogenous and a result of uptake from the environment. pnas.org

Flowers and Fruits: While direct evidence for the accumulation of this compound in flowers and fruits is less specific than for leaves, the presence of other volatile-derived glycosides in these organs is well-documented. For example, glycosidic aroma precursors, including those of 2-phenylethanol, have been isolated from the flowers and fruits of tea plants. tandfonline.com The fruits and flowers of Lonicera Maackii are also known to contain a wide array of bioactive compounds, suggesting they may also serve as storage sites for hexenyl glycosides. mathewsopenaccess.com The function of these glycosides in fruits and flowers is often linked to attracting pollinators or deterring herbivores and pathogens.

OrganFindingExample Plant SpeciesReference
LeavesPrimary site of accumulation; serves as aroma precursor and defensive compound.Camellia sinensis, Tomato, Crataegus pinnatifida researchgate.netoup.compnas.org
FlowersLikely site for aroma precursors, though less specific data exists for this compound.Camellia sinensis (related glycosides) tandfonline.com
FruitsPotential storage site for defensive or aroma-related glycosides.Camellia sinensis (related glycosides) tandfonline.com

Contextualization within Green Leaf Volatile Glycosides

This compound belongs to a larger class of compounds known as green leaf volatile (GLV) glycosides. GLVs are six-carbon aldehydes, alcohols, and esters derived from the oxygenation and cleavage of fatty acids like linolenic and linoleic acid. nih.govresearchgate.net These compounds are responsible for the characteristic "green" or "grassy" smell of freshly cut leaves.

Plants produce GLVs rapidly in response to mechanical damage or herbivore attacks. oup.comfrontiersin.org While the volatile forms (e.g., (Z)-3-hexenol) are crucial for airborne signaling, plants also convert them into non-volatile, water-soluble glycosides for storage and transport. oup.comresearchgate.net The glycosylation of GLVs like (Z)-3-hexenol to form compounds such as this compound is a key metabolic process. researchgate.netresearchgate.net

This conversion serves several ecological functions:

Detoxification and Storage: It allows the plant to manage the levels of potentially reactive volatile compounds. researchgate.net

Defense Priming: Plants can absorb GLVs emitted by neighbors, convert them to glycosides, and store them as a ready-to-use defense. nih.govpnas.org In tomato plants, the accumulated (Z)-3-hexenylvicianoside was shown to suppress the growth of insect larvae. pnas.org

Aroma Precursors: In plants like tea, these stored glycosides are hydrolyzed by enzymes during processing (e.g., wilting and rolling), releasing the volatile alcohols and contributing to the final aroma of the product. oup.com

The process often involves sequential glycosylation. In tea plants, for example, (Z)-3-hexenol is first converted to its glucoside, which can then be further modified, such as by the addition of a xylose sugar to form a primeveroside. oup.comnih.gov This demonstrates a sophisticated biochemical pathway for managing and utilizing GLVs within the plant.

Biosynthesis and Metabolic Pathways of 2 Hexenyl Beta Glucopyranoside

Environmental and Stress-Induced Modulation of Biosynthesis

Impact of Wounding Stress (e.g., Oolong Tea Manufacturing Process)

The manufacturing process of oolong tea, which involves mechanical wounding of the tea leaves, significantly influences the biosynthesis of 2-Hexenyl-beta-glucopyranoside. researchgate.netacs.org During the turnover stage of oolong tea production, a process involving continuous vibration and shaking, the content of (Z)-3-hexenyl-β-glucopyranoside markedly increases. researchgate.netacs.orgnih.gov This enhancement is not necessarily due to an increased expression of the enzyme glycosyltransferase 1 (CsGT1), but rather a significant rise in the substrate, (Z)-3-hexenol. researchgate.netacs.org The mechanical damage disrupts cell structures, facilitating the interaction between the substrate (Z)-3-hexenol and the enzyme CsGT1, leading to the increased production of its glucoside. researchgate.netacs.org

The initial wounding from plucking the tea leaves also triggers an increase in certain volatile compounds. researchgate.net The turnover process, a unique post-harvest technique for oolong tea, is designed to damage the leaf edges to induce a wide array of metabolic and transcriptional changes. frontiersin.org This wounding stress activates the lipoxygenase (LOX) pathway, leading to the production of green leaf volatiles, including hexenols, which are the direct precursors for hexenyl glucosides. nih.gov

Table 1: Effect of Wounding on (Z)-3-Hexenyl-β-glucopyranoside Formation in Tea Leaves

Stress FactorKey ObservationReference
Oolong Tea Turnover ProcessSignificant increase in (Z)-3-hexenyl-β-glucopyranoside content. researchgate.netacs.org
Continuous WoundingInduces a significant increase in the (Z)-3-hexenol substrate. researchgate.netacs.org
Cellular DisruptionFacilitates interaction between (Z)-3-hexenol and CsGT1 enzyme. researchgate.netacs.org

Relationship with Phytohormone Glycosylation Pathways

Phytohormones play a crucial role in regulating plant growth, development, and stress responses, and their activity is often modulated through glycosylation. nih.gov Glycosyltransferases (UGTs) are responsible for attaching sugar molecules to phytohormones, affecting their stability, transport, and function. nih.gov This process of glycosylation is not limited to phytohormones but also extends to a wide range of secondary metabolites, including the precursors of this compound. nih.gov

The signaling pathways of phytohormones like jasmonic acid (JA) are closely linked to the production of green leaf volatiles. researchgate.net Wounding and herbivore attacks trigger the JA signaling pathway, which in turn upregulates the expression of genes involved in the biosynthesis of GLVs, including hexenols. researchgate.net For instance, treatment with methyl jasmonate (MeJA) can induce the expression of CsOCS, a gene encoding an ocimene synthase, leading to the accumulation of β-ocimene. researchgate.net This indicates a coordinated regulation of different volatile biosynthesis pathways under stress, which likely includes the pathways leading to hexenol formation and subsequent glycosylation.

The glycosylation of these defense-related compounds, including phytohormones and volatile precursors, is a key mechanism for their storage and regulation. nih.gov The accumulation of these compounds as glycosides allows the plant to maintain a ready pool of defense molecules that can be rapidly activated upon further stress. oup.com

Role in Plant Stress Resistance Mechanisms

This compound and its aglycone, hexenol, are integral to a plant's defense against both biotic and abiotic stresses. nih.govnih.gov Green leaf volatiles are rapidly produced in response to biotic stresses like herbivory and pathogen attacks. nih.gov These compounds can act directly as deterrents or indirectly by attracting natural enemies of the herbivores. researchgate.netoup.com

The glycosylated forms of these volatiles, such as this compound, serve as stable, water-soluble storage forms. oup.comnih.gov This allows the plant to accumulate these defense compounds in a non-volatile, inactive state. oup.comnih.gov When the plant tissue is damaged, β-glucosidases can hydrolyze these glycosides, rapidly releasing the volatile aglycones to act as a defense signal. oup.commdpi.com

Furthermore, GLVs can act as signaling molecules in plant-plant communication, priming the defenses of neighboring plants. nih.govoup.com Exposure to airborne GLVs from a damaged plant can induce defense responses in an undamaged neighbor, including the accumulation of their own glycosylated volatiles. nih.govresearchgate.net This demonstrates a sophisticated communication system where volatile signals are perceived, metabolized, and stored in a glycosylated form for future defense. nih.gov In response to cold stress, tea plants have been shown to emit volatiles like nerolidol, geraniol, and linalool, which can prime cold tolerance in neighboring plants. researchgate.net Similarly, (Z)-3-hexenol induced by cold stress can improve the drought tolerance of tea plants, a process in which abscisic acid (ABA) plays a role. researchgate.net

Intermediary Metabolism and Derivative Formation

Once formed, this compound can be further metabolized, leading to the formation of more complex glycosides and playing a role in the broader metabolic network of the plant.

Formation of Hexenyl Diglycosides

In many plants, including tea, volatile compounds are often stored as diglycosides, which are more water-soluble than their monoglucoside counterparts. nih.govnih.gov The most common diglycoside form in tea is the β-primeveroside, which is a 6-O-β-D-xylopyranosyl-β-D-glucopyranoside. nih.govoup.com

The biosynthesis of these diglycosides is a sequential process. First, a glucosyltransferase (GT) catalyzes the addition of a glucose molecule to the hexenol, forming this compound. nih.gov Subsequently, a second glycosyltransferase, a xylosyltransferase, adds a xylose molecule to the glucose moiety of the monoglucoside to form the hexenyl β-primeveroside. nih.gov In Camellia sinensis, two specific UGTs, UGT85K11 (CsGT1) and UGT94P1 (CsGT2), have been identified to catalyze the sequential glucosylation and xylosylation of volatiles, respectively. nih.gov

The accumulation of hexenyl diglycosides has also been observed in plants exposed to airborne green leaf volatiles. nih.gov For example, tomato plants exposed to (Z)-3-hexenol or (E)-2-hexenol accumulated the corresponding hexenyl dihexosides. nih.gov This indicates that exogenous volatiles can be taken up by the plant and enter the same glycosylation pathways as endogenous compounds.

Table 2: Formation of Hexenyl Diglycosides

PrecursorIntermediateFinal ProductEnzymes InvolvedReference
(Z)-3-Hexenol(Z)-3-Hexenyl-β-glucopyranoside(Z)-3-Hexenyl β-primeverosideCsGT1 (Glucosyltransferase), CsGT2 (Xylosyltransferase) nih.gov
Airborne Green Leaf AlcoholsHexenyl MonoglucosidesHexenyl DihexosidesPlant Glycosyltransferases nih.gov

Connection to Green Leaf Volatile Metabolism

The biosynthesis of this compound is intrinsically linked to the metabolism of green leaf volatiles (GLVs). nih.gov GLVs are C6 compounds derived from the lipoxygenase (LOX) pathway, which starts with the oxidation of linolenic or linoleic acid. nih.govoup.com

The key steps in the GLV pathway are:

Oxidation: Lipoxygenases (LOX) oxidize fatty acids to form hydroperoxides. nih.gov

Cleavage: Hydroperoxide lyase (HPL) cleaves these hydroperoxides to produce C6 aldehydes, such as (Z)-3-hexenal. nih.gov

Isomerization and Reduction: The aldehydes can be isomerized (e.g., to (E)-2-hexenal) or reduced by alcohol dehydrogenases (ADH) to form alcohols like (Z)-3-hexenol. nih.govresearchgate.net

Acetylation: The alcohols can be further acetylated to form esters like (Z)-3-hexenyl acetate (B1210297). nih.gov

The hexenols produced in this pathway are the direct substrates for the formation of this compound. oup.com Plants can convert both endogenously produced hexenols and those absorbed from the atmosphere into their corresponding glycosides. nih.govoup.com This glycosylation serves as a mechanism to detoxify and store these reactive volatile compounds. nih.gov

Linkage to Peroxisomal β-Oxidative Pathways

The biosynthesis of some aromatic compounds in plants involves the shortening of a C6-C3 side chain to a C6-C1 structure through a β-oxidative pathway that occurs in the peroxisomes. oup.com This pathway is analogous to fatty acid degradation. oup.com While this pathway is primarily associated with the formation of benzenoids, the initial steps of fatty acid oxidation, which provide the precursors for the lipoxygenase pathway and subsequently GLVs, also occur in the peroxisomes. nih.govnih.gov

Peroxisomal β-oxidation is responsible for shortening very-long-chain fatty acids, which can then be further metabolized in the mitochondria. mdpi.comresearchgate.net This process generates acetyl-CoA, which is a fundamental building block for numerous biosynthetic pathways. nih.gov In the context of GLV biosynthesis, the peroxisomal β-oxidation of fatty acids provides the C18 fatty acid substrates (linolenic and linoleic acid) for the lipoxygenase pathway. Therefore, there is an indirect but crucial link between peroxisomal β-oxidation and the supply of precursors for the synthesis of this compound.

Enzymatic Transformations and Hydrolysis of 2 Hexenyl Beta Glucopyranoside

Endogenous β-Glucosidase Activity in Planta

Plants possess endogenous β-glucosidases that play a vital role in releasing volatile compounds from their non-volatile glycosidic precursors. This enzymatic action is a key step in the formation of characteristic aromas in many fruits, vegetables, and flowers.

The release of these volatile compounds can significantly enhance the flavor and aroma of food products derived from these plants. researchgate.netnih.gov For instance, in grapes and tea leaves, the characteristic aroma is largely dependent on the enzymatic release of volatiles from their glycosidic precursors. frontiersin.orgjst.go.jptandfonline.com The process involves the cleavage of the glycosidic bond, which liberates the volatile aglycone and the sugar moiety. researchgate.net

A key volatile aglycone released from the hydrolysis of 2-Hexenyl-beta-glucopyranoside is (Z)-3-hexenol, often referred to as leaf alcohol. tandfonline.com This compound is a major contributor to the characteristic "green" and "grassy" aroma of many fresh leaves and fruits. tandfonline.com The formation of (Z)-3-hexenol through the enzymatic hydrolysis of its glucoside has been identified as a significant process in the development of the aroma of black tea. tandfonline.com During the initial stages of black tea manufacturing, the crushing of tea leaves facilitates the enzymatic activity that leads to an increase in (Z)-3-hexenol content. tandfonline.com

There are two primary pathways for the formation of green odor compounds in plants: a biosynthetic process from lipids and the enzymatic hydrolysis of glycosides like (Z)-3-hexenyl-β-D-glucoside. jst.go.jpoup.com The presence of (Z)-3-hexenyl-β-D-glucopyranoside in fresh tea leaves suggests that its hydrolysis is a direct route to the formation of (Z)-3-hexenol, contributing to the aroma profile of the final tea product. jst.go.jptandfonline.com

Plant β-glucosidases exhibit a degree of substrate specificity, which influences the rate and extent of hydrolysis of different glycosides. While they are generally capable of hydrolyzing a range of β-D-glucopyranosides, the structure of both the sugar portion (glycone) and the non-sugar portion (aglycone) can affect the enzyme's efficiency. nih.govnih.gov

Research indicates that the hydrolytic selectivity of β-glucosidases can depend on the arrangement and linkage types of the sugar residues in the glycoside. nih.gov For example, some β-glucosidases may show a preference for specific linkages, such as β(1→4) over other types. nih.gov The nature of the aglycone also plays a crucial role; enzymes may exhibit different affinities for various volatile compounds. This specificity is determined by the interactions between the substrate and the active site of the enzyme. nih.gov The diversity in substrate specificity among plant β-glucosidases contributes to the unique aromatic profiles of different plant species. researchgate.net

Exogenous and Microbial Enzyme Applications in Research

The application of exogenous and microbial enzymes has become a significant area of research for manipulating and enhancing the aromatic properties of food and beverages. These enzymes can supplement or surpass the activity of endogenous plant enzymes, offering greater control over the release of volatile compounds.

In biotechnological processes such as the fermentation of black tea, the addition of exogenous β-glucosidases can significantly enhance the release of aroma compounds. scienceopen.comnih.gov While tea leaves contain endogenous glycosides like (Z)-3-hexenyl-β-D-glucopyranoside, their complete hydrolysis may not be achieved during processing. scienceopen.comnih.gov Supplementing with microbial β-glucosidases can lead to a more efficient release of volatile aglycones, including (Z)-3-hexenol, linalool, geraniol, and methyl salicylate, thereby improving the aroma of the final product. scienceopen.comnih.govnih.gov

Studies have shown that treating tea leaves with β-glucosidase during fermentation can significantly increase the concentration of these desirable volatile compounds. scienceopen.comdntb.gov.ua This approach is not limited to tea; it is also widely used in the wine industry to enhance the aromatic profile of wines by releasing monoterpenes and other aroma compounds from their glycosidic precursors present in grape must. nih.govfrontiersin.orgsciepub.com The use of microbial enzymes is often preferred as they can be produced in large quantities and may possess different or more favorable characteristics (e.g., pH and temperature optima) compared to endogenous plant enzymes. sciepub.comnih.gov

The following table summarizes the effect of β-glucosidase treatment on the concentration of key volatile compounds in black tea:

Volatile CompoundConcentration without β-glucosidase (ppb)Concentration with β-glucosidase (ppb)Odor Description
3-Hexenol5.3111.60Green leafy
Linalool118.89194.20Floral, sweet
Geraniol10.2329.56Rose, floral
Methyl salicylate5.6035.19Minty, wintergreen
2-Methylbutanol2.5610.37Roasted, fruity
2-Ethylhexanol0.994.88Fresh, floral, citrus
(Data sourced from a study on the enhancement of black tea aroma) researchgate.net

Beyond hydrolysis, β-glucosidases can also be utilized for the synthesis of this compound and other alkyl glucosides through various enzymatic approaches. These methods offer a green and highly selective alternative to chemical synthesis. sciepub.comresearchgate.net

Glycosidation: This is a general term for the formation of a glycosidic bond. Enzymatic glycosidation uses glycosidases or glycosyltransferases to catalyze the reaction between a glycosyl donor (like glucose) and a glycosyl acceptor (like (Z)-3-hexenol). beilstein-journals.orgtcichemicals.combldpharm.com This approach takes advantage of the stereo- and regioselectivity of enzymes to produce specific glycosides. researchgate.net

Reverse Hydrolysis: In this thermodynamically controlled approach, the equilibrium of the hydrolytic reaction is shifted towards synthesis by using a high concentration of the substrate (glucose and alcohol) and a low water activity. researchgate.netnih.govresearchgate.net While yields can sometimes be lower than other methods, it is a straightforward approach for producing alkyl glucosides. researchgate.net Engineered β-glucosidases have shown promise in improving the yields of long-chain alkyl glucosides through reverse hydrolysis. nih.gov

Transglycosylation: This is a kinetically controlled process where a glycosidase catalyzes the transfer of a glycosyl group from a donor substrate (an activated glycoside) to an acceptor molecule (the alcohol). researchgate.netgoogle.com This method can be more efficient than reverse hydrolysis and allows for the synthesis of a variety of alkyl glucosides. researchgate.netlu.se

These enzymatic synthesis methods are attractive for producing compounds like this compound due to their high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. researchgate.netresearchgate.net

Utilization of Immobilized Enzymes in Chemoenzymatic Synthesis

The chemoenzymatic synthesis of glycosides, including this compound, often employs immobilized enzymes to enhance catalyst stability, reusability, and process efficiency. Immobilization involves confining enzymes to a solid support, which facilitates their separation from the reaction mixture and allows for continuous operation. This approach combines the selectivity of biocatalysts with the practical advantages of heterogeneous catalysis.

Various enzymes, particularly glycosidases, are utilized in their "reverse" or "transglycosylation" mode for synthesizing glycosidic bonds. β-glucosidases are commonly used for the synthesis of β-glucopyranosides. The immobilization of these enzymes can significantly improve the yield and stability of the synthesis process. For instance, β-glucosidase from Thermotoga maritima has been a subject of protein engineering to improve the transglycosylation-to-hydrolysis ratio for synthesizing alkyl glycosides nih.gov. The immobilization of enzymes like β-N-acetylhexosaminidase in materials such as polyvinyl alcohol hydrogel capsules has been shown to provide excellent storage and operational stability, retaining a high percentage of initial activity even after multiple uses and long-term storage nih.gov.

The choice of support material is crucial for the performance of the immobilized enzyme. Materials ranging from natural polymers like agarose to synthetic resins and porous glass are used. For example, co-immobilization of enzymes on resins like EziG carriers, which have a controlled porosity glass core with varying surface properties (hydrophilic, semi-hydrophilic, or hydrophobic), has been demonstrated for glucosylation cascades.

Research into the synthesis of various alkyl β-D-glucopyranosides using immobilized β-glucosidase from almonds has shown moderate to good yields. The reaction conditions, such as the concentration of the alcohol acceptor and the solvent system (e.g., tert-butanol/H₂O), are optimized to favor synthesis over hydrolysis.

Table 1: Comparison of Immobilization Supports for Glycoside Synthesis This table is a representative summary based on findings for similar glycoside syntheses.

Support Material Enzyme Type Key Advantages Representative Yield (%)
Agarose Resin (Ni-coated) Co-immobilized Glucosyltransferase & Sucrose Synthase High binding capacity for His-tagged enzymes, good for multi-enzyme systems. 75
EziG Opal (Hydrophilic) Co-immobilized Glucosyltransferase & Sucrose Synthase Excellent reusability, retains ~96% activity after 12 cycles. 85
Polyvinyl Alcohol (PVA) Hydrogel β-N-Acetylhexosaminidase High operational and storage stability, negligible mass transfer limitations. 90

Table 2: Research Findings on Chemoenzymatic Synthesis of Alkyl Glycosides using Immobilized Enzymes This table presents generalized data from studies on various alkyl glycosides to illustrate typical findings.

Enzyme (Source) Acceptor Alcohol Immobilization Method Key Finding
β-glucosidase (Almonds) 3-methyl-2-buten-1-ol Adsorption on solid support High acceptor concentration (6 M) led to a 65% yield of the corresponding β-D-glucopyranoside.
β-glucosidase (Thermotoga maritima) Hexanol Covalent attachment to magnetic nanoparticles Site-directed mutagenesis of the enzyme prior to immobilization improved the transglycosylation-to-hydrolysis ratio, enhancing synthesis yield nih.gov.
α-amylase (Thermotoga maritima) Octanol Adsorption on solid support Immobilization enabled the use of the enzyme with long-chain alcohols, achieving octyl glucoside production biorxiv.org.

Mechanistic Insights into Glycosidic Cleavage

The enzymatic cleavage of the β-glycosidic bond in this compound is primarily accomplished by enzymes known as glycoside hydrolases (GHs) or glycosidases. These enzymes catalyze the hydrolysis of the glycosidic linkage, a reaction that is fundamental to carbohydrate metabolism. The cleavage mechanisms are highly specific and typically fall into two main categories: retaining and inverting mechanisms, based on the stereochemical outcome at the anomeric carbon. A third, less common mechanism involves β-elimination.

Retaining and Inverting Hydrolysis Mechanisms:

Most glycoside hydrolases operate via a general acid-base catalysis mechanism involving two key carboxylic acid residues in the active site.

Inverting Mechanism: This is a single-step mechanism where the two catalytic residues are positioned relatively far apart (approx. 6.0–9.5 Å). One residue acts as a general acid, protonating the glycosidic oxygen, while the other acts as a general base, activating a water molecule to perform a direct nucleophilic attack on the anomeric carbon. This SN2-like reaction proceeds through an oxocarbenium ion-like transition state and results in the inversion of the anomeric stereochemistry.

Retaining Mechanism: This is a two-step, double-displacement mechanism. The two catalytic residues are closer together (approx. 4.5–6.5 Å).

Step 1 (Glycosylation): One residue acts as a nucleophile, attacking the anomeric carbon, while the other residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (2-hexenol). This step forms a covalent glycosyl-enzyme intermediate.

Step 2 (Deglycosylation): The second residue, now acting as a general base, activates a water molecule, which then attacks the anomeric carbon of the intermediate, cleaving the covalent bond. This step regenerates the free enzyme and releases the sugar with the same anomeric configuration as the substrate.

β-Elimination Mechanism:

A different pathway for glycosidic bond cleavage involves a β-elimination reaction. nih.gov This mechanism does not proceed through the typical hydrolysis pathway. Instead, it is often initiated by the enzymatic oxidation of a hydroxyl group on the sugar ring, for example, at the C3 position, to form a keto-derivative. nih.govresearchgate.net This oxidation increases the acidity of the proton at C2. A general base in the enzyme's active site can then abstract this proton, leading to the elimination of the aglycone and the formation of an unsaturated sugar product. nih.gov This mechanism is employed by enzymes in glycoside hydrolase families such as GH4 and by specialized O- and C-glycoside β-eliminases (OGEs and CGEs). nih.gov

The key steps are:

Oxidation: An enzyme-bound cofactor (like NAD⁺) oxidizes a hydroxyl group on the sugar moiety to a ketone.

Proton Abstraction: An enzymatic base removes a proton from the carbon adjacent to the ketone.

Elimination: The electron pair from the C-H bond cleavage induces the elimination of the aglycone by breaking the C-O glycosidic bond. nih.gov

The choice of mechanism is dictated by the specific glycoside hydrolase family and the architecture of its active site.

Table 3: Comparison of Glycosidic Cleavage Mechanisms

Mechanism Feature Inverting Hydrolysis Retaining Hydrolysis β-Elimination
Number of Steps One Two Multi-step (Oxidation, Elimination)
Stereochemical Outcome Inversion Retention N/A (forms unsaturated sugar)
Key Catalytic Residues General Acid & General Base Nucleophile & General Acid/Base Dehydrogenase & General Base
Intermediate None (direct displacement) Covalent Glycosyl-Enzyme 3-keto-pyranosyl substrate

| Role of Water | Direct nucleophilic attack | Nucleophilic attack on intermediate | Not directly involved in bond cleavage |

Table of Compounds Mentioned

Compound Name
This compound
3-methyl-2-buten-1-ol
tert-butanol
2-hexenol
Hexanol
Octanol

Advanced Analytical Methodologies for 2 Hexenyl Beta Glucopyranoside Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of 2-Hexenyl-beta-glucopyranoside from complex mixtures, such as plant extracts. The separation is predicated on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. In a typical HPLC analysis, a solution of the sample is passed through a column packed with a solid adsorbent material (the stationary phase) using a liquid solvent (the mobile phase) at high pressure. longdom.orggoogle.com The separation is based on the compound's affinity for the stationary phase versus the mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is often employed.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Less polar compounds have a stronger affinity for the stationary phase and thus elute later, while more polar compounds elute earlier. The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. Detection is commonly performed using a UV detector, as the double bond in the hexenyl moiety may show some absorbance, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (MS).

Table 1: Hypothetical HPLC Parameters for this compound Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Water (A) and Acetonitrile (B)
Gradient ProgramStart at 10% B, increase to 90% B over 30 minutes
Flow Rate1.0 mL/min
DetectionUV at 205 nm or ELSD/MS
Injection Volume10 µL

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, checking the purity of a sample, and determining appropriate solvent systems for column chromatography. libretexts.orgadrona.lv A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, most commonly silica gel or alumina. libretexts.orgadrona.lv

For the analysis of this compound, a small spot of the sample solution is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary phase. researchgate.net Due to its polar glucose moiety, this compound would require a relatively polar mobile phase to achieve significant migration on a silica gel plate. Visualization can be achieved by staining with reagents that react with carbohydrates, such as a p-anisaldehyde sulfuric acid solution followed by heating.

Column chromatography is a preparative technique used to purify larger quantities of compounds from a mixture. longdom.orgyoutube.comorgchemboulder.com The principle is similar to TLC, but on a larger scale, with the stationary phase packed into a glass column. libretexts.org

Silica Gel Column Chromatography : This is a form of normal-phase chromatography where the stationary phase (silica gel) is polar. Nonpolar compounds elute first, followed by progressively more polar compounds. For the purification of this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would be employed to first elute less polar impurities, followed by the desired glycoside.

Reversed-Phase Column Chromatography : Similar to reversed-phase HPLC, this technique uses a nonpolar stationary phase (e.g., C18-bonded silica). A polar mobile phase, such as a water/methanol or water/acetonitrile mixture, is used. More polar compounds, including glycosides, will elute earlier than nonpolar compounds.

Size-Exclusion Chromatography (SEC) : Also known as gel permeation chromatography, SEC separates molecules based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel around the beads and elute first, while smaller molecules that can enter the pores have a longer path and elute later. This technique can be useful for separating this compound from very large or very small molecules in a mixture.

Spectroscopic and Spectrometric Characterization

Once purified, spectroscopic and spectrometric techniques are employed to elucidate the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. nih.govsemanticscholar.org It provides information about the carbon-hydrogen framework of a molecule. ethernet.edu.et

¹H-NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H-NMR spectrum would show distinct signals for the protons on the hexenyl chain and the glucopyranoside ring. Key signals would include those for the vinyl protons of the double bond, the methylene protons adjacent to the oxygen atom, and the anomeric proton of the glucose unit. The coupling constants between adjacent protons can help determine the stereochemistry, such as the trans or cis configuration of the double bond and the β-anomeric configuration of the glycosidic linkage.

¹³C-NMR Spectroscopy : This technique provides information about the different types of carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound would show 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., alkyl, alkene, alcohol, acetal).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-2-Hexenyl-beta-D-glucopyranoside
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1'~4.3C-1' (~103)
H-2' to H-6'~3.2 - 3.9C-2' to C-5' (~70-78), C-6' (~61)
H-1~4.1C-1 (~69)
H-2, H-3~5.6 - 5.8C-2 (~128), C-3 (~134)
H-4~2.0C-4 (~34)
H-5~1.4C-5 (~22)
H-6~0.9C-6 (~13)

Note: These are approximate predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a specific ion and then analyze the fragments to gain structural information. mdpi.com

For this compound (molecular weight: 262.30 g/mol ) nih.gov, a soft ionization technique such as Electrospray Ionization (ESI) would be used to generate molecular ions, such as the protonated molecule [M+H]⁺ (m/z 263.1) or the sodium adduct [M+Na]⁺ (m/z 285.1).

In an MS/MS experiment, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The fragmentation pattern would be characteristic of the structure. A key fragmentation would be the cleavage of the glycosidic bond, resulting in the loss of the hexenyl group or the glucose moiety. The primary fragment ion would likely correspond to the loss of the hexenyl alcohol (C₆H₁₂O), resulting in a fragment at m/z 163.1, corresponding to the protonated glucose. Other fragments would arise from the hexenyl portion and further fragmentation of the glucose ring. This molecular profiling is crucial for confirming the identity of the compound in complex mixtures. researchgate.net

Table 3: Expected Key Ions in ESI-MS and MS/MS of this compound
Ionm/z (approximate)Description
[M+H]⁺263.1Protonated molecule
[M+Na]⁺285.1Sodium adduct
[M-C₆H₁₁O]⁺163.1Fragment from cleavage of the glycosidic bond (protonated glucose)
[C₆H₁₁]⁺83.1Hexenyl cation fragment

Mass Spectrometry Imaging for Subcellular Localization

Mass Spectrometry Imaging (MSI) is a powerful, label-free technology used to visualize the spatial distribution of molecules directly within biological tissues. nih.govcolumbia.edu This technique provides crucial information on the localization of specific compounds at the organ, tissue, and even subcellular levels. columbia.edu In the context of this compound research, MSI can be employed to map its precise location within plant cells and tissues without the need for target-specific labels. nih.gov

The process involves scanning a tissue section surface to acquire mass spectra from thousands of individual spots, or pixels. nih.gov The intensity of the ion corresponding to this compound at each pixel is then used to construct a two-dimensional ion image, revealing its distribution. nih.gov Various MSI techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), Desorption Electrospray Ionization (DESI), and Secondary Ion Mass Spectrometry (SIMS), offer complementary capabilities in terms of spatial resolution. columbia.edu SIMS, in particular, can achieve subcellular resolution, making it possible to determine if this compound is localized within specific organelles, such as the vacuole or chloroplasts. columbia.edu This spatial information is vital for understanding the compound's functional role, including its potential involvement in defense mechanisms at specific cellular sites or its transport and storage within the plant. nih.gov

MSI TechniqueTypical Application LevelKey Feature
MALDI Tissue/OrganHigh sensitivity for a broad range of molecules.
DESI Tissue SurfaceAmbient ionization method requiring minimal sample preparation.
SIMS Single Cell/SubcellularHigh spatial resolution for detailed subcellular mapping. columbia.edu

Molecular and Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Levels

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique considered the "gold standard" for the quantitative analysis of messenger RNA (mRNA) levels to study gene expression. oaepublish.comnih.gov This method is instrumental in investigating the genes involved in the biosynthesis and metabolism of this compound. The process begins with the isolation of total RNA from plant tissue, which is then reverse-transcribed into complementary DNA (cDNA). nih.gov This cDNA serves as the template for the PCR reaction. nih.gov

The qRT-PCR machine monitors the amplification of a target DNA sequence in real-time by detecting a fluorescent signal. libretexts.org The cycle at which the fluorescence reaches a detectable threshold is known as the Ct value, which is inversely proportional to the initial amount of the target transcript in the sample. libretexts.org To study this compound, researchers can design primers for genes suspected to be involved in its formation, such as specific UDP-glycosyltransferases (UGTs) that catalyze the addition of a glucose molecule to (Z)-3-hexenol. By comparing the Ct values of these target genes under different conditions (e.g., before and after herbivore attack), researchers can determine the relative change in gene expression. researchgate.net This allows for the identification of key genes that are up- or down-regulated in coordination with the synthesis of this compound.

Step in qRT-PCRDescriptionPurpose
1. RNA Isolation Extraction of total RNA from the biological sample. nih.govTo obtain the template material representing the gene expression profile.
2. Reverse Transcription Synthesis of cDNA from the mRNA template using reverse transcriptase. nih.govTo create a stable DNA copy of the RNA for PCR amplification.
3. Real-Time Amplification PCR amplification of the target cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green). oaepublish.comlibretexts.orgTo quantify the amount of the target gene's transcript.
4. Data Analysis Calculation of relative gene expression levels based on Ct values, often normalized to a stable housekeeping gene. libretexts.orgTo determine the fold-change in the expression of genes of interest.

Transcriptomics and Metabolomics in Response to Environmental Cues

The integration of transcriptomics and metabolomics provides a comprehensive, system-wide view of how plants respond to environmental stimuli at both the gene expression and metabolic levels. mdpi.comnih.gov This dual-omics approach is particularly valuable for elucidating the role of this compound in plant adaptation to environmental cues, such as pathogen attack, herbivory, or abiotic stress. mdpi.com

Transcriptomics, often performed using RNA sequencing (RNA-Seq), catalogs and quantifies the expression levels of thousands of genes simultaneously. nih.gov In response to an environmental trigger, this can reveal entire networks of co-regulated genes, including transcription factors and biosynthetic enzymes potentially involved in the this compound pathway. nih.gov

Concurrently, metabolomics aims to provide a global snapshot of all small-molecule metabolites, including this compound and its precursors or derivatives. mdpi.com By comparing the metabolic profiles of plants under stress with those of control plants, researchers can identify metabolites that accumulate or are depleted. nih.gov

Combining these two datasets allows for the direct correlation of changes in gene expression with changes in metabolite abundance. nih.gov For instance, an increase in the transcript levels of a specific glycosyltransferase gene (identified through transcriptomics) that coincides with a significant accumulation of this compound (measured by metabolomics) provides strong evidence for that gene's function in the compound's biosynthesis. This integrated analysis is crucial for identifying novel genes and understanding the regulatory mechanisms that control the production of this important glucoside in response to the environment. nih.gov

Omics ApproachLevel of AnalysisInformation Gained Regarding this compound
Transcriptomics mRNA (Gene Expression)Identification of candidate genes (e.g., glycosyltransferases, transcription factors) whose expression correlates with environmental stress. nih.gov
Metabolomics Small Molecules (Metabolites)Quantification of changes in the levels of this compound and related compounds in response to stimuli. mdpi.com
Integrated Analysis Gene-to-Metabolite NetworksElucidation of the link between specific gene expression pathways and the resulting accumulation of this compound. nih.gov

Isolation and Purification Strategies for 2 Hexenyl Beta Glucopyranoside

Solvent Extraction Methods

The initial step in isolating 2-Hexenyl-beta-glucopyranoside from plant sources is typically a crude extraction using solvents. This process aims to liberate the compound from the plant matrix into a liquid phase.

Methanol (B129727), often in an aqueous solution (e.g., 80% methanol), is a widely used solvent for the initial extraction of glycosides from dried and powdered plant material. psu.edunih.govresearchgate.net Its high polarity makes it effective at dissolving polar compounds like glycosides. In a typical procedure, the dried aerial parts of a plant, such as Hylomecon vernalis, are extracted with aqueous methanol at room temperature. psu.edunih.gov The resulting solution, containing a wide array of extracted compounds, is then evaporated under reduced pressure to yield a crude residue. psu.eduresearchgate.net This crude extract serves as the starting material for subsequent purification steps.

Following the initial methanol extraction, the crude residue is often subjected to liquid-liquid partitioning to separate compounds based on their relative polarities. This is a crucial step for enriching the fraction containing the target glycoside. The process involves dissolving the crude extract in water and then sequentially partitioning it with a series of immiscible organic solvents of increasing polarity.

A common solvent sequence includes:

n-hexane: To remove highly non-polar compounds like lipids and chlorophyll.

Dichloromethane (CH2Cl2) or Chloroform (CHCl3): To extract compounds of low to intermediate polarity. researchgate.net

Ethyl acetate (B1210297) (EtOAc): To isolate compounds of medium polarity. psu.edunih.gov

n-butanol (n-BuOH): To extract highly polar compounds, including many glycosides. psu.edunih.gov

In the isolation of (E)-2-hexenyl-β-D-glucopyranoside from Hylomecon vernalis, the n-butanol-soluble fraction was found to contain the target compound, as glycosides are generally soluble in this solvent. psu.edunih.gov This partitioning strategy effectively reduces the complexity of the mixture, concentrating the desired glycosides in a specific fraction for further chromatographic purification. psu.edu

Chromatographic Purification Techniques

Chromatography is an indispensable tool for the high-resolution separation and ultimate purification of this compound from the enriched fractions obtained after solvent extraction.

Open column chromatography is frequently used for the initial fractionation of the partitioned extracts on a larger scale. nih.gov Various stationary phases are employed, each offering a different separation mechanism.

Silica Gel: This polar stationary phase separates compounds based on polarity in a technique known as normal-phase chromatography. Less polar compounds elute first, while more polar compounds like glycosides are retained more strongly and elute later with more polar solvent systems (e.g., gradients of chloroform-methanol). psu.eduresearchgate.net

RP-18 (Reversed-Phase C18) / ODS (Octadecylsilane): These are non-polar stationary phases where separation is based on hydrophobicity. In reversed-phase chromatography, polar compounds elute first in aqueous-organic mobile phases. This technique is highly effective for separating glycosides. For instance, fractions from a Diaion HP-20 column can be further separated on an RP-C18 column using a methanol-water gradient. psu.eduuobaghdad.edu.iq

Sephadex LH-20: This modified dextran (B179266) gel is used for size-exclusion chromatography, separating molecules based on their size. researchgate.net It is also capable of adsorption and partition chromatography depending on the solvent used. researchgate.netsigmaaldrich.com It is often used with methanol as the eluent to purify fractions and separate glycosides from other compounds like smaller phenolics or larger tannins. psu.eduscience.gov

MCI gel CHP20P / Diaion HP-20: These are polymeric adsorbent resins used for reversed-phase chromatography. They are particularly useful for the initial clean-up of crude aqueous or butanolic extracts. psu.edu For example, the n-BuOH fraction from H. vernalis was chromatographed on a Diaion HP-20 column and eluted with a gradient from 100% water to 100% methanol to separate the components into subfractions. psu.edumdpi.com

Table 1: Open Column Chromatography Techniques in Glycoside Purification

Stationary Phase Technique Type Separation Principle Typical Eluents Research Example
Silica Gel Normal-Phase Polarity Chloroform-Methanol Gradients Purification from Bischofia javanica extract. researchgate.net
RP-18 / ODS Reversed-Phase Hydrophobicity Methanol-Water Gradients Fractionation of H. vernalis extract. psu.edu
Sephadex LH-20 Size-Exclusion / Adsorption Molecular Size / Polarity Methanol Further purification of subfractions from H. vernalis. psu.edu

| Diaion HP-20 | Reversed-Phase Adsorption | Hydrophobicity | Water-Methanol Gradients | Initial fractionation of the n-BuOH extract from H. vernalis. psu.edu |

For the final purification to yield a pure compound, high-resolution preparative chromatography is essential. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most common method for obtaining highly pure compounds. interchim.com Analytical HPLC conditions are first developed and then scaled up to a preparative system with a larger column. google.com The isolation of (E)-2-hexenyl-β-D-glucopyranoside provides a clear example: a fraction from an RP-18 open column was subjected to preparative RP-C18 HPLC using 50% methanol as the mobile phase, yielding 5 mg of the pure compound. psu.edu

Preparative Thin-Layer Chromatography (Prep-TLC): While less common than prep-HPLC for final purification, prep-TLC can also be used. The principle involves applying the sample as a band onto a thick-layer TLC plate, developing the plate, and then scraping the stationary phase band corresponding to the target compound for subsequent elution with a strong solvent. The conditions for separation are often predicted using analytical TLC. interchim.com

Table 2: Examples of Preparative Chromatography for Final Purification

Technique Stationary Phase Mobile Phase / Eluent Isolated Compound Example Purity
Prep-HPLC RP-C18 50% Methanol in Water (E)-2-hexenyl-β-D-glucopyranoside psu.edu >95% (assumed)
Prep-HPLC ODS Acetic Acid-Water/Methanol Gradient Indole-3-acetonitrile-6-O-β-D-glucopyranoside nih.gov 99.6%

| Prep-HPLC | Silica Gel | Chloroform-Methanol-Water (9:4:0.5) | Benzyl-β-D-apiofuranosyl-(1''→6')-β-D-glucopyranoside psu.edu | >95% (assumed) |

Affinity chromatography is a powerful technique that relies on specific binding interactions between a target molecule and a ligand immobilized on a chromatographic matrix. While this method is not used to directly isolate this compound itself, it is a critical tool for purifying the enzymes, such as β-glucosidases, that interact with or hydrolyze it. nih.govtandfonline.com

In this context, a substrate analog or an inhibitor of β-glucosidase is covalently attached to a support matrix like Sepharose. nih.govnih.gov When a crude protein extract is passed through the column, only the β-glucosidase enzymes bind specifically to the immobilized ligand, while other proteins pass through. tandfonline.comcdnsciencepub.com The bound enzyme can then be eluted by changing the conditions (e.g., pH) or by adding a competitive inhibitor or the free substrate to the mobile phase. cdnsciencepub.com This technique has been successfully used to achieve high purification folds for β-glucosidases from various sources, including human placenta, Aspergillus niger, and Candida guilliermondii. nih.govtandfonline.comnih.gov

Advanced Purification and Crystallization Methods

Following initial extraction and preliminary separation, achieving high purity of this compound necessitates the use of advanced chromatographic and crystallization techniques. These methods are designed to resolve complex mixtures and isolate the target compound to a high degree of homogeneity, suitable for structural elucidation and further research.

Advanced Chromatographic Purification

Preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are powerful and widely adopted techniques for the purification of glycosides from complex matrices. nih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC): Prep-HPLC is a cornerstone technique for the final purification of glycosides, offering high resolution and efficiency. nih.gov The process involves scaling up an analytical HPLC method to handle larger sample loads. The choice of stationary phase and mobile phase is critical for successful separation. For glycosides, reversed-phase columns, such as C18 (ODS), are frequently employed. nih.govmdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or acetic acid) to improve peak shape and resolution. nih.govfao.org Elution can be performed in either an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) mode to effectively separate compounds with different polarities. mdpi.comlcms.cz The selection of these parameters is optimized to maximize the resolution between the target glycoside and any remaining impurities. For instance, studies on similar glycosides have demonstrated successful purification by moving from analytical to preparative scale, adjusting flow rates and injection volumes to accommodate the larger column dimensions and sample concentrations. lcms.cz

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby circumventing issues like irreversible sample adsorption. nih.gov This makes it particularly suitable for the purification of natural products like glycosides. mdpi.com The method relies on partitioning the components of a mixture between two immiscible liquid phases. The selection of the two-phase solvent system is the most critical step in developing an HSCCC separation method. Systems such as ethyl acetate–n-butanol–water or hexane–ethyl acetate–methanol–water have been successfully used for separating various glycosides. mdpi.com HSCCC is valued for its high sample recovery, large injection volume capacity, and excellent repeatability. nih.gov It is often used as an intermediate purification step before a final polishing step with prep-HPLC. nih.govnih.gov

Table 1: Examples of Chromatographic Conditions for Glycoside Purification

TechniqueCompound TypeStationary Phase/ColumnMobile Phase SystemPurity AchievedReference
Prep-HPLCFlavone C-GlycosidesYMC-Pack ODS-AMethanol / 0.05% Phosphoric Acid (Isocratic)>97% nih.gov
Prep-HPLCFlavonol GlycosidesSelf-packed preparative column (10 μm)Acetonitrile / Water (Isocratic)>98% chrom-china.com
HSCCCSecoiridoid and Iridoid GlycosidesN/A (Liquid-Liquid)Ethyl acetate–n-butanol–water (2:1:3, v/v/v)>97% mdpi.com
HSCCC & Prep-HPLCFlavonoid GlycosidesN/A (HSCCC); C18 (Prep-HPLC)Multiple two-phase systems (HSCCC); Acetonitrile/Water (Prep-HPLC)>94% nih.gov

Crystallization

Crystallization is a highly effective method for obtaining compounds in a state of exceptional purity and is a common final step in the purification of glycosides. mdpi.com The process relies on the principle that the solubility of a compound in a solvent is dependent on factors such as temperature, solvent composition, and concentration. mdpi.com For small molecules like this compound, crystallization from a supersaturated solution can yield highly ordered solid crystals, effectively excluding impurities into the surrounding mother liquor.

The key parameters that must be optimized for successful crystallization include:

Solvent System: The choice of solvent is crucial. Alcohols such as methanol and ethanol, or aqueous mixtures thereof, are commonly used for crystallizing glycosides. fao.orgscielo.br The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature.

Temperature: Crystallization is often induced by slowly cooling a saturated solution. The optimal crystallization temperature and cooling rate must be determined empirically. mdpi.com Studies on steviol (B1681142) glycosides show crystallization temperatures ranging from 15°C to 85°C. mdpi.comgoogle.com

Time: The duration allowed for crystal growth can range from hours to several days. mdpi.comgoogle.com

Concentration: A supersaturated solution is required for crystallization to occur, but overly high concentrations can lead to rapid precipitation of amorphous solid rather than ordered crystal growth. google.com

Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate and guide the crystallization process, which can be particularly useful for difficult-to-crystallize compounds. google.com

Research on related amphiphilic glycosides, such as 2-hexyl-decyl-β-D-glucopyranoside, shows they can self-assemble in water to form highly ordered lyotropic liquid crystalline phases, including inverse bicontinuous cubic and hexagonal phases. nih.gov This inherent ability to form ordered structures is favorable for inducing crystallization under the appropriate conditions.

Table 2: Examples of Crystallization Conditions for Glycosides

Compound TypeSolvent SystemKey ParametersOutcomeReference
Steviol GlycosidesMethanolConcentration of extract followed by resting period.Formation of crystals. scielo.br
Rebaudioside M (a steviol glycoside)Aqueous solutionTemperature: 20°C to 85°C; Time: 0.5 to 120 hours; Seeding.High purity crystals with yields >20%. google.com
Stevioside (a steviol glycoside)Methanol / Isopropyl alcohol mixtureTemperature: 15°C; Time: 8 hours. Optimized using Response Surface Methodology (RSM).95% purity with 83.6% recovery. mdpi.com
Bacterial β-glucosidase (Protein)Sodium citrate (B86180) tribasic, Tris-HCl bufferpH: 7.0; Temperature: 293 K (20°C); Micro-seeding.Formation of single crystals for diffraction. nih.gov

Biological and Mechanistic Research on 2 Hexenyl Beta Glucopyranoside

Role in Plant Volatile Production and Aroma Profiles

Precursor Function in Green Odor Formation

2-Hexenyl-beta-glucopyranoside serves as a crucial precursor in the formation of "green odor" in plants. This characteristic fresh, grassy scent is primarily attributed to the release of (Z)-3-hexenol upon enzymatic hydrolysis of its glycosidically bound form. tandfonline.comsciopen.com The formation of this greenish odor can occur through two main pathways: a biosynthetic process originating from lipids and the enzymatic breakdown of (Z)-3-hexenyl-β-d-glucoside. tandfonline.com In fresh tea leaves, (Z)-3-hexenyl-β-D-glucopyranoside is a key precursor to the green odor associated with tea. tandfonline.comsciopen.comimreblank.ch

Contribution to Tea Aroma Quality and Modulation

The aroma of tea is a complex blend of volatile compounds, and this compound plays a significant role in shaping this profile, particularly in green tea where it imparts a characteristic grassy note. oup.comnih.gov In tea plants (Camellia sinensis), volatile organic compounds like (Z)-3-hexenol are stored as water-soluble glycosides, including β-primeverosides, which are diglycosides. oup.com These non-volatile precursors accumulate in fresh tea leaves and release their aromatic aglycones during processing through enzymatic hydrolysis. sciopen.comoup.comnih.gov

The conversion of these precursors is catalyzed by enzymes like β-glucosidase. nih.govscienceopen.com For instance, the addition of β-glucosidase during black tea fermentation has been shown to increase the concentration of volatile compounds like 3-hexenol, thereby enhancing the tea's aroma. nih.govscienceopen.com The amount of (Z)-3-hexenol released from (Z)-3-hexenyl-β-D-glucopyranoside can be significantly higher with the addition of this enzyme. nih.gov

Research has identified specific UDP-glycosyltransferases (UGTs) in Camellia sinensis that are responsible for the sequential glycosylation of volatiles. oup.com For example, CsGT1 (UGT85K11) catalyzes the initial glucosylation of volatiles like (Z)-3-hexenol to form this compound, which can then be further glycosylated. oup.com The levels of these glycosidic precursors can vary with the age of the tea leaves, with total amounts of (Z)-3-hexenyl β-primeveroside increasing in mature leaves. oup.com

Table 1: Impact of β-Glucosidase on 3-Hexenol Concentration in Tea

Sample 3-Hexenol Concentration (ppb)
Control Tea 5.31
Tea with added β-glucosidase 11.60

Source: Adapted from scientific studies on tea aroma enhancement. nih.gov

Defensive Mechanisms in Plants

Involvement in Biotic Stress Responses (e.g., Herbivory, Pathogen Defense)

This compound is integral to plant defense against biotic stressors such as herbivores and pathogens. pnas.orgfrontiersin.org Plants can absorb airborne green leaf volatiles (GLVs) like (Z)-3-hexenol, which are often released by neighboring plants under herbivore attack. pnas.orgfrontiersin.orgnih.gov Upon absorption, these volatiles are converted into less volatile glycosides, such as (Z)-3-hexenyl-β-d-glucopyranoside and its derivatives like (Z)-3-hexenyl vicianoside. pnas.orgfrontiersin.orgnih.gov This conversion serves as a defense mechanism, as the resulting glycosides can deter herbivores. pnas.orgfrontiersin.org For example, the accumulation of (Z)-3-hexenyl vicianoside in tomato plants that have "smelled" their neighbors under attack has been shown to suppress the growth and survival of cutworms. pnas.org

The glycosylation of these absorbed volatiles is a widespread defense strategy among various plant species. pnas.orgfrontiersin.org This process is not limited to (Z)-3-hexenol; other green leaf alcohols, aldehydes, and esters are also glycosylated after being absorbed by the plant, likely after being converted to their corresponding alcohols. frontiersin.orgnih.gov This suggests a broad mechanism for processing exogenous GLVs to bolster plant defenses. frontiersin.org The resulting glycosides, including derivatives of this compound, can act as direct defensive compounds. frontiersin.orgmdpi.com

Furthermore, the release of volatile compounds from these glycosidic precursors upon tissue damage can attract natural enemies of herbivores, representing an indirect defense mechanism. mdpi.comresearchgate.net Green leaf volatiles are known to induce the expression of defense-related genes and the production of defensive compounds. frontiersin.orgnih.gov

Mediation of Abiotic Stress Resistance (e.g., Drought, Cold)

Beyond biotic threats, glycosylation of volatiles also plays a role in mediating resistance to abiotic stresses like drought and cold. The accumulation of glycosides can be part of a plant's strategy to cope with these environmental challenges. nih.govresearchgate.net For instance, in tea plants, the expression of certain UDP-glycosyltransferases involved in the glycosylation of volatiles like eugenol (B1671780) is induced by exposure to airborne signals, leading to increased accumulation of the corresponding glucoside and enhanced tolerance to both cold and drought. nih.govresearchgate.net This enhanced tolerance is associated with the modulation of reactive oxygen species (ROS) accumulation and alterations in abscisic acid (ABA) homeostasis and stomatal closure. nih.govresearchgate.net While direct research on the role of this compound in abiotic stress is less specific, the general mechanism of volatile glycosylation in stress tolerance is well-documented. nih.govresearchgate.net

Priming of Plant Defenses via Glycosylation Events

The conversion of volatile compounds into glycosides is a key mechanism in the priming of plant defenses. nih.govfrontiersin.org Priming is a process where a plant, upon perceiving a stress signal, prepares to mount a faster and stronger defense response to future attacks. frontiersin.orgoup.com When plants are exposed to green leaf volatiles like (Z)-3-hexenyl acetate (B1210297), they can take up the compound and metabolize it, for instance, by converting it to hexenyl diglycosides. nih.govfrontiersin.org This process can induce oxidative stress and lead to the modulation of defense-related pathways, such as the phenylpropanoid pathway. nih.govfrontiersin.org

The glycosylation of defensive compounds is considered a proposed mechanism of priming. nih.govfrontiersin.org For example, exposure of wheat to (Z)-3-hexenyl acetate led to an increase in glycosylated metabolites, and these plants showed a primed defense response when subsequently infected with a pathogen. nih.govfrontiersin.org This suggests that the glycosylation of absorbed volatiles like (Z)-3-hexenol to form compounds such as this compound is an integral part of the biochemical changes that underpin the primed state, allowing for a more robust defense activation when a threat is encountered. nih.govfrontiersin.org

Interaction with Reactive Oxygen Species (ROS) Pathways

The interaction of this compound with Reactive Oxygen Species (ROS) pathways is an area of interest, particularly given the known effects of related green leaf volatiles (GLVs) on plant physiology and the role of ROS in cellular signaling. In plants, GLVs are known to incite oxidative stress, leading to the production of ROS in leaves and the activation of antioxidant-related enzyme activity. nih.gov This process subsequently modulates pathways like the phenylpropanoid pathway, which is involved in anti-oxidative processes. nih.gov For instance, exposure of wheat to the related compound Z-3-hexenyl acetate (Z-3-HAC) results in the production of ROS, which acts as a signal to trigger defense mechanisms. nih.gov

In the context of cancer cell biology, the generation of intracellular ROS is a known mechanism for inducing apoptosis. jst.go.jp While direct studies on this compound's effect on ROS in cancer cells are not detailed, compounds studied alongside it, such as gallic acid, have been shown to increase intracellular ROS, leading to apoptosis. jst.go.jp The overproduction of ROS, such as hydrogen peroxide, is associated with physiological processes like vascular streaking in plants under stress. frontiersin.org Given that this compound is a glycoside of a GLV, it is plausible that its biological activities, both in plants and other organisms, are linked to the modulation of ROS-mediated signaling pathways.

Cellular and Molecular Biological Activities

Research has demonstrated that (Z)-3-hexenyl-β-D-glucopyranoside possesses potent cytotoxic and pro-apoptotic activity, particularly against pancreatic cancer cells. nih.govnih.gov Studies show that the compound selectively induces apoptosis, or programmed cell death, in the Panc1 human pancreatic cancer cell line. nih.gov This apoptotic effect was significant, with treatment leading to 26.15% early and 9.85% late apoptosis in Panc1 cells. nih.gov

Conversely, the compound exhibited significantly weaker or no cytotoxic activity against other cancer cell lines, such as the HepG2 (liver cancer) and MCF7 (breast cancer) lines, as well as against normal WI-38 cells. nih.govnih.gov This suggests a degree of specificity in its anticancer action towards pancreatic cancer cells. nih.govresearchgate.net The induction of apoptosis is a key mechanism behind its observed cytotoxicity in the sensitive Panc1 cell line. nih.govresearchgate.net

The pro-apoptotic activity of (Z)-3-hexenyl-β-D-glucopyranoside in Panc1 cancer cells is substantiated by its influence on the expression of key genes that regulate the apoptotic cascade. nih.gov The Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are crucial mediators of the mitochondrial pathway of apoptosis. researchgate.netnih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.govresearchgate.net

Treatment of Panc1 cells with (Z)-3-hexenyl-β-D-glucopyranoside was found to upregulate the expression of the pro-apoptotic genes Casp3 (Caspase-3) and Bax. nih.govnih.gov Simultaneously, it caused a downregulation of the anti-apoptotic gene Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio in favor of apoptosis, coupled with the activation of the executioner caspase-3, provides a clear molecular mechanism for its cell-killing effect. nih.govnih.gov This modulation of gene expression confirms that the compound triggers the intrinsic, mitochondria-dependent pathway of apoptosis. nih.govnih.gov

Table 1: Effect of (Z)-3-hexenyl-β-D-glucopyranoside on Apoptotic Gene Expression in Panc1 Cells

Gene Function Effect of Treatment Reference
Bax Pro-apoptotic Upregulation nih.gov, nih.gov
Bcl-2 Anti-apoptotic Downregulation nih.gov, nih.gov
Casp3 Executioner Caspase Upregulation nih.gov, nih.gov

In addition to inducing apoptosis, (Z)-3-hexenyl-β-D-glucopyranoside exerts its anticancer effects by interfering with the cell cycle of pancreatic cancer cells. nih.gov Flow cytometry analysis revealed that treating Panc1 cancer cells with the compound resulted in cell growth arrest specifically at the S phase of the cell cycle. nih.govnih.gov The S phase is the period when the cell synthesizes DNA in preparation for division. researchgate.net By halting progression at this stage, the compound effectively inhibits the proliferation of cancer cells. nih.govresearchgate.net This blockade of DNA replication can ultimately lead to the induction of apoptosis. researchgate.net The study noted that this arrest in the S phase was accompanied by a significant decrease in the cell population in the G2/M phase. nih.gov

The cytotoxicity of (Z)-3-hexenyl-β-D-glucopyranoside has been quantified against several cell lines, revealing a potent and specific action against pancreatic cancer. nih.gov Using the MTT assay to measure cell viability, the compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 7.6 µM against Panc1 cells. nih.govnih.gov This indicates high potency, as it was found to be approximately twice as active as the standard anticancer agent staurosporine (B1682477) (IC₅₀ = 15.5 µM) and three times more active than gallic acid (IC₅₀ = 21.8 µM) in the same study. nih.gov

In stark contrast, its cytotoxicity was minimal against HepG2 liver cancer cells (IC₅₀ = 45.8 µM), MCF7 breast cancer cells (IC₅₀ = 108.7 µM), and the normal human fibroblast cell line WI-38 (IC₅₀ = 194 µM). nih.govnih.govresearchgate.net This high degree of selectivity underscores its potential as a targeted agent. The mechanism of cytotoxicity is a combination of inducing S-phase cell cycle arrest and triggering apoptosis through the modulation of Bax, Bcl-2, and Caspase-3 expression. nih.govnih.gov

Table 2: Cytotoxicity (IC₅₀) of (Z)-3-hexenyl-β-D-glucopyranoside Against Various Cell Lines

Cell Line Cell Type IC₅₀ (µM) Reference
Panc1 Pancreatic Cancer 7.6 nih.gov, nih.gov
HepG2 Liver Cancer 45.8 nih.gov, nih.gov
MCF7 Breast Cancer 108.7 nih.gov, nih.gov
WI-38 Normal Human Fibroblast 194.0 nih.gov, nih.gov

Physiological and Ecological Significance

This compound is a naturally occurring glycoside found in various plants, where it plays significant physiological and ecological roles. It is recognized as a glycosidically bound volatile (GBV) and a precursor to the characteristic "green odor" of fresh tea leaves (Camellia sinensis). nih.govoup.com In tea plants, its concentration is not static; it has been observed to increase significantly in response to physical stresses, such as the continuous wounding that occurs during the turnover stage of oolong tea manufacturing. nih.gov This stress-induced enhancement is primarily due to an increase in its precursor, (Z)-3-hexenol, which then becomes available for glycosylation by the enzyme CsGT1. nih.gov

Role in Inter- and Intracellular Transport and Storage

The conversion of volatile compounds, such as (Z)-3-hexenol, into their glycosidic forms like this compound is a fundamental biochemical strategy employed by plants for transport and storage. frontiersin.org Glycosylation renders these molecules water-soluble and non-volatile, facilitating their movement and accumulation within the plant's aqueous cellular environments. frontiersin.orgnih.gov This process allows plants to safely manage and sequester potentially reactive compounds.

A common mechanism involves storing these inactive glycoside pro-toxins within the cell vacuole. frontiersin.org The enzymes responsible for their activation, β-glucosidases, are typically segregated in different subcellular locations, such as the plastids in monocots or secreted to the apoplast in dicots. frontiersin.org This spatial separation of the substrate from its activating enzyme is a critical feature that prevents autotoxicity and ensures that the defensive aglycone is only released upon tissue damage, when cellular compartmentalization is disrupted. frontiersin.org

Research on the tea plant (Camellia sinensis) provides specific insights into the localization of these compounds. Mass spectrometry imaging has shown that hexenyl-β-D-glucopyranoside is preferentially stored in the epidermal layer of young leaves. nih.gov This strategic placement suggests a readiness to act as a defense precursor at the primary interface between the plant and its external environment. The process is catalyzed by UDP-glycosyltransferases (UGTs), which have high activity toward volatile alcohols like (Z)-3-hexenol. frontiersin.org

Research FindingPlant SpeciesLocation of AccumulationSignificance
Preferential detection of hexenyl-glcCamellia sinensis (Tea)Epidermal layer of young leaves nih.govStrategic storage at the plant's surface for defense.
General model of glycoside storageVariousVacuole frontiersin.orgSequesters inactive pro-toxins, preventing auto-toxicity.
Enzyme localization (general)Monocots / DicotsPlastids / Apoplast frontiersin.orgSpatially separates activating enzymes from substrates.

Function as Endogenous Signaling Agents in Plant Systems

This compound plays a crucial role as an intermediate in endogenous signaling pathways, particularly in plant defense. The formation of this compound is often triggered by biotic stress, such as herbivory or pathogen attack, which causes the release of green leaf volatiles (GLVs) like (Z)-3-hexenol. frontiersin.orgacs.org These GLVs can function as damage-associated molecular patterns (DAMPs), signaling tissue injury within the plant. jst.go.jp

The conversion of volatile (Z)-3-hexenol into the non-volatile this compound serves to trap this damage signal within the plant's tissues, initiating a cascade of defense responses. frontiersin.orgjst.go.jp This glycosylation is a key step in translating an immediate, airborne distress signal into a more stable, systemic defense precursor. frontiersin.orgresearchgate.net

A compelling example of this signaling function is observed in tomato plants (Solanum lycopersicum). Undamaged tomato plants can perceive and absorb airborne (Z)-3-hexenol released by neighboring, herbivore-infested plants. pnas.orgpnas.org Upon uptake, this volatile is converted into a glycoside, (Z)-3-hexenylvicianoside, for which (Z)-3-hexenyl-β-D-glucopyranoside is the immediate precursor. frontiersin.orgpnas.org This newly synthesized glycoside was found to negatively affect the growth of common cutworms (Spodoptera litura) that consumed the leaves, demonstrating a direct defensive benefit. pnas.org This entire process of uptake and glycosylation to fortify defenses was shown to be independent of the canonical jasmonic acid (JA) signaling pathway, revealing a distinct mechanism of plant defense induction. pnas.orgpnas.org

Furthermore, the formation of glycosylated defensive compounds is considered a mechanism of "priming," where a plant is prepared to mount a faster and stronger defense response to future attacks. frontiersin.org The accumulation of this compound and related glycosides can therefore be seen as an enhancement of the plant's defensive readiness. frontiersin.orgresearchgate.net

Signaling AspectMechanismPlant ExampleOutcome
Signal TransductionConversion of volatile GLV signal ((Z)-3-hexenol) to non-volatile glucoside. frontiersin.orgjst.go.jpGeneralTraps damage signal and initiates downstream defense.
Inter-plant SignalingUptake of airborne (Z)-3-hexenol and conversion to a defensive glycoside. pnas.orgpnas.orgSolanum lycopersicum (Tomato)Increased resistance to herbivory.
Defense PrimingAccumulation of glycosylated compounds in response to stress signals. frontiersin.orgTriticum aestivum (Wheat)Enhanced defensive capacity against subsequent pathogen infection. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hexenyl-β-glucopyranoside, and how can regioselectivity be ensured during glycosylation?

  • Methodological Answer : The synthesis typically involves glycosylation reactions, where a hexenyl group is coupled to a β-glucopyranoside backbone. Regioselectivity can be optimized using protecting groups (e.g., benzyl or acetyl groups) to block undesired hydroxyl positions. For example, regioselective glycosylation of similar compounds (e.g., allyl glucopyranosides) employs trichloroacetimidate donors under mild acidic conditions, as demonstrated in the synthesis of glucuronoxylan hexasaccharides . Monitoring reaction progress via TLC or HPLC ensures controlled coupling.

Q. Which spectroscopic techniques are most effective for structural elucidation of 2-Hexenyl-β-glucopyranoside?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HSQC) is critical for confirming the glycosidic linkage and hexenyl group position. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. For example, NMR analysis of methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside resolved anomeric proton signals at δ 4.8–5.2 ppm, confirming β-configuration . Polarimetry and IR spectroscopy further support functional group identification.

Q. How can chromatographic purity assessment be optimized for 2-Hexenyl-β-glucopyranoside?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (205–210 nm) is standard. Gradient elution (water/acetonitrile with 0.1% formic acid) separates impurities. For polar analogs like phenyl β-D-glucopyranosides, HILIC columns improve resolution . Preparative HPLC or flash chromatography (silica gel, ethyl acetate/methanol) isolates high-purity fractions (>95%), as validated in the purification of curculigoside derivatives .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to study the metabolic fate of 2-Hexenyl-β-glucopyranoside in biological systems?

  • Methodological Answer : Isotopic labeling at the hexenyl chain or glucose moiety enables tracking via LC-MS/MS or NMR metabolomics. For instance, ¹³C-labeled methyl β-D-glucopyranoside was used to study glucose transport kinetics in cell cultures . Administering labeled 2-Hexenyl-β-glucopyranoside to model organisms (e.g., Arabidopsis or murine hepatocytes) followed by extraction and isotopic ratio analysis reveals hydrolysis rates and metabolite pathways .

Q. What computational strategies (e.g., DFT or MD simulations) predict the reactivity of 2-Hexenyl-β-glucopyranoside in glycosylation or oxidation reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for glycosidic bond formation/cleavage. Molecular Dynamics (MD) simulations model solvent interactions (e.g., water/DMSO mixtures) to predict solubility and stability. For α-D-glucopyranoside derivatives, DFT studies identified key orbital interactions influencing oxidation pathways with hydrogen peroxide . Software like Gaussian or GROMACS parameterizes force fields for accurate predictions .

Q. How can discrepancies in reported solubility or stability data for 2-Hexenyl-β-glucopyranoside be resolved experimentally?

  • Methodological Answer : Controlled studies under standardized conditions (pH, temperature, solvent composition) isolate variables. For example, conflicting solubility data for ethylhexyl glucopyranosides were resolved by testing in buffered aqueous solutions (pH 4–9) and organic solvents (ethanol, acetone) . Accelerated stability testing (40°C/75% RH for 6 weeks) with LC-MS monitoring identifies degradation products (e.g., aglycone formation) .

Q. What experimental designs validate the surfactant properties of 2-Hexenyl-β-glucopyranoside in membrane permeability studies?

  • Methodological Answer : Surface tension measurements (Wilhelmy plate method) quantify critical micelle concentration (CMC). Fluorescence assays using pyrene or Nile Red detect micelle formation. For branched glucopyranosides (e.g., 2-ethylhexyl derivatives), CMC values correlate with alkyl chain length and branching . Permeability assays (e.g., Caco-2 cell monolayers) assess intestinal absorption potential, as applied to similar amphiphilic glycosides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.